![molecular formula C14H10N4O2 B057154 [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- CAS No. 164265-78-5](/img/structure/B57154.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
概要
説明
The compound [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- (hereafter referred to as the "target compound") is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a tetrazole moiety at the 2'-position of the adjacent ring. This structure is a hallmark of angiotensin II receptor blockers (ARBs), which are widely used in hypertension management. The tetrazole group enhances binding affinity to the angiotensin II type 1 (AT1) receptor, while the carboxylic acid improves metabolic stability and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Acid typically involves a multi-step process. One common method starts with 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions including tetrazole ring formation catalyzed by Lewis acid . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key steps in these synthetic routes are often optimized in batch processes before being transferred to continuous flow processes for industrial production.
Industrial Production Methods: Industrial production of Valsartan Acid often employs continuous flow synthesis to enhance efficiency and yield. For instance, the Suzuki-Miyaura cross-coupling reaction is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst in a packed-bed reactor . This method allows for the large-scale production of Valsartan Acid with high purity and yield.
化学反応の分析
Types of Reactions: Valsartan Acid undergoes various chemical reactions, including:
Oxidation: Valsartan Acid can be oxidized under specific conditions, leading to the formation of degradation products.
Hydrolysis: Acid hydrolysis of Valsartan Acid results in the formation of specific degradants.
Substitution: The compound can participate in substitution reactions, particularly in the formation of its tetrazole ring.
Common Reagents and Conditions:
Oxidation: Methanol and water mixtures are commonly used as solvents in oxidation reactions.
Hydrolysis: Acidic conditions, such as the use of hydrochloric acid, are employed for hydrolysis.
Substitution: Lewis acids are often used as catalysts in substitution reactions.
Major Products Formed: The major products formed from these reactions include various degradation products that are identified and characterized using techniques like high-performance liquid chromatography and mass spectrometry .
科学的研究の応用
Valsartan Acid has a wide range of scientific research applications:
作用機序
バルサルタン酸は、アンジオテンシンII受容体タイプ1(AT1)に選択的に結合することで効果を発揮し、アンジオテンシンIIが結合して高血圧効果を発揮するのを防ぎます . この作用により、血管拡張、アルドステロン分泌の抑制、血圧の低下が起こります。 この化合物は、心臓血管および腎臓機能の調節に重要な役割を果たすレニン・アンジオテンシン・アルドステロン系にも影響を与えます .
類似化合物:
- テルミサルタン
- カンデサルタン
- ロサルタン
- オルメサルタン
- イルベサルタン
比較: バルサルタン酸は、その特異的な結合親和性と薬物動態特性により、アンジオテンシンII受容体阻害剤の中でユニークです。 このクラスの他の化合物とは異なり、バルサルタン酸は効果を発揮するために代謝活性化を必要としません . さらに、他のアンジオテンシンII受容体阻害剤と比較して、比較的短い半減期を持つため、投与頻度と患者のコンプライアンスに影響を与える可能性があります .
類似化合物との比較
Structural and Pharmacological Comparison with Analogous Compounds
Losartan and Losartan Carboxylic Acid (LCA)
- Structure : Losartan contains a hydroxymethyl group on an imidazole ring, while its active metabolite, LCA, replaces this with a carboxylic acid .
- Pharmacology :
- Potency : LCA exhibits 10–40x higher AT1 receptor affinity than Losartan due to the carboxylic acid group, which stabilizes ionic interactions with the receptor .
- Pharmacokinetics : LCA’s longer half-life (6–9 hours vs. Losartan’s 2 hours) underscores the metabolic advantage of the carboxylic acid substitution .
CV-11974 (Active Metabolite of TCV-116)
- Structure : Features a benzimidazole core with ethoxy and carboxylic acid substituents .
- Pharmacology :
- Receptor Binding : CV-11974 shows IC50 values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), indicating superior potency to EXP3174 (Losartan’s metabolite) and DuP 753 .
- In Vivo Efficacy : Oral administration of its prodrug (TCV-116) achieves an ED50 of 0.069 mg/kg in rats, 48x more potent than Losartan .
Irbesartan
Process-Related Impurities
- Example : 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid .
- Impact: Minor structural deviations (e.g., hydroxypropyl or methyl groups) reduce receptor binding and necessitate stringent quality control during synthesis .
Data Table: Key Structural and Pharmacological Parameters
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Tetrazole Role : The 2'-tetrazole group is critical for hydrogen bonding with Lys199 and His256 residues in the AT1 receptor, a feature conserved across ARBs .
- Carboxylic Acid vs. Amide :
- Substituent Effects : Ethoxy groups (CV-11974) and chlorinated imidazoles (Losartan) fine-tune steric and electronic interactions, affecting selectivity and metabolic stability .
Clinical and Industrial Implications
- Drug Design : The target compound’s scaffold is a versatile template for developing ARBs with tunable pharmacokinetics. For example, prodrug strategies (e.g., TCV-116 → CV-11974) mitigate first-pass metabolism .
- Quality Control : Structural analogs like process impurities (e.g., methyl-substituted derivatives) require rigorous monitoring to avoid off-target effects .
生物活性
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a biphenyl backbone and a tetrazole group, which are known to influence biological activity. The IUPAC name is 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid, with the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C14H10N4O2 |
Molecular Weight | 270.25 g/mol |
CAS Number | 164265-78-5 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study published in the Molecules journal evaluated the antimicrobial properties of several tetrazole derivatives, including [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-. The results demonstrated that this compound has significant antibacterial effects against various strains of bacteria:
- Minimum Inhibitory Concentrations (MICs) ranged from 0.25 to 4 µg/mL against standard bacterial strains.
- It showed enhanced activity compared to conventional antibiotics like Ciprofloxacin, particularly against clinical isolates of Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
Cytotoxic Activity
Cytotoxicity studies conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that the compound exhibits low toxicity towards normal cells while maintaining effectiveness against cancer cells:
- The IC50 values for cancer cell lines were greater than 100 µM , indicating low cytotoxicity.
- This selectivity suggests potential therapeutic applications with reduced side effects.
Table 2: Cytotoxicity Profile of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-
Cell Line | IC50 (µM) |
---|---|
HTB-140 (Melanoma) | >100 |
A549 (Lung Carcinoma) | >100 |
Caco-2 (Colon Carcinoma) | >100 |
The biological activity of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- may be attributed to its ability to interact with specific cellular targets involved in bacterial growth and cancer cell proliferation. The tetrazole moiety is known for its role in modulating enzyme activities and receptor interactions.
Case Studies
Recent studies have highlighted the compound's potential in combination therapies:
- In a preclinical study involving breast cancer models, the compound was tested alongside TRAIL (TNF-related apoptosis-inducing ligand). The combination significantly impaired cell viability and enhanced apoptotic signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling biphenyl derivatives with tetrazole moieties via multi-step reactions. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to form oxalate salts, followed by deprotection under acidic conditions to yield the final compound . Purity is validated using NMR (to confirm structural integrity) and HPLC (for quantitative purity assessment). For instance, losartan-related compounds are analyzed using reverse-phase HPLC with UV detection at 254 nm, achieving resolutions >98% .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer: X-ray crystallography using SHELXL (a widely used refinement program) is employed to resolve the 3D conformation. The biphenyl core and tetrazole ring torsion angles are critical for understanding steric interactions. For coordination polymers derived from this compound, synchrotron radiation sources enhance data resolution (<1.0 Å), allowing precise determination of metal-ligand bond lengths (e.g., Zn–N bonds at ~2.0 Å in antimicrobial MOFs) .
Q. What biological targets are associated with this compound, and how are binding affinities measured?
Methodological Answer: The tetrazole group mimics carboxylate moieties, enabling angiotensin II receptor antagonism (e.g., in losartan and valsartan). Radioligand binding assays (using [³H]-angiotensin II) quantify receptor affinity (IC₅₀ values <10 nM). For antimicrobial studies, minimum inhibitory concentration (MIC) assays against E. coli and S. aureus are performed, with reported MIC values of 8–32 µg/mL for zinc-based coordination polymers .
Advanced Research Questions
Q. How can synthetic challenges, such as tetrazole ring instability, be addressed during scale-up?
Methodological Answer: Tetrazole rings are prone to decomposition under basic or oxidative conditions. Protective strategies include using trityl (triphenylmethyl) groups during synthesis, as seen in valsartan intermediates . Deprotection is achieved via anhydrous HCl in THF, minimizing side reactions. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature <40°C, pH 4–6) to stabilize the tetrazole moiety .
Q. What computational methods predict the compound’s interaction with biological targets or materials?
Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding sites. For angiotensin II receptors, molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the tetrazole group and Arg167/His183 residues. Molecular Dynamics (MD) simulations (using AMBER or GROMACS) assess stability over 100 ns trajectories, revealing conformational flexibility in the biphenyl linkage .
Q. How are structural impurities or degradation products characterized in pharmaceutical formulations?
Methodological Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid are identified via exact mass (m/z 421.49) and fragmentation patterns . Forced degradation studies (acid/base/thermal stress) coupled with NMR elucidate degradation pathways, such as tetrazole ring oxidation .
Q. What strategies improve the compound’s application in antimicrobial metal-organic frameworks (MOFs)?
Methodological Answer: Coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) enhances bioactivity. Solvothermal synthesis (120°C, DMF/water) yields Zn-MOFs with 3D porous structures. BET surface area analysis (~500 m²/g) confirms porosity, while time-kill assays demonstrate 99% bacterial reduction within 24 hours. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .
Q. How do structural modifications influence pharmacokinetic properties in preclinical models?
Methodological Answer: Pharmacokinetic studies in rats (IV/PO administration) measure parameters like Cₘₐₓ, t₁/₂, and bioavailability. For losartan analogs, substituting the biphenyl methyl group with polar moieties increases plasma half-life from 2.5 to 6.2 hours. Metabolite profiling using UPLC-QTOF-MS identifies active metabolites (e.g., losartan carboxylic acid) and glucuronidation pathways .
Q. Data Contradiction Analysis
Q. How can discrepancies in reported biological activities (e.g., MIC values) be resolved?
Methodological Answer: Variations in MIC values may arise from differences in bacterial strains or assay conditions. Standardization via CLSI guidelines ensures consistency. For example, adjusting inoculum density to 1×10⁶ CFU/mL and using Mueller-Hinton broth reduces inter-lab variability. Meta-analysis of published data identifies trends, such as higher MIC values for Gram-negative vs. Gram-positive bacteria .
Q. What experimental approaches resolve conflicting crystallographic data on torsion angles?
Methodological Answer: High-resolution crystallography (≤0.8 Å) and Hirshfeld surface analysis clarify torsional strain. For biphenyl-tetrazole derivatives, comparative studies using Cambridge Structural Database (CSD) entries reveal that electron-withdrawing substituents reduce torsion angles by 5–10°, stabilizing planar conformations. DFT-optimized geometries validate experimental observations .
特性
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWIVMZUYOXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881090 | |
Record name | Valsartan acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164265-78-5 | |
Record name | Valsartan acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。